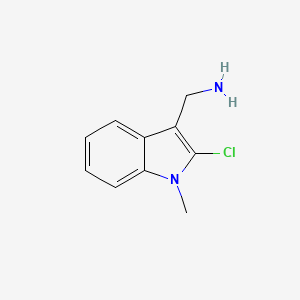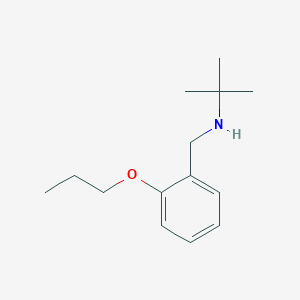
(2-Chloro-1-methylindol-3-yl)methanamine
Übersicht
Beschreibung
(2-Chloro-1-methylindol-3-yl)methanamine, also known as CMI, is a synthetically produced compound with a range of uses in scientific research. The paper will also discuss the advantages and limitations of using CMI in laboratory experiments, and will list as many future directions for research as possible.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-1-methylindol-3-yl)methanamine has a range of applications in scientific research. It has been used to study the properties of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. (2-Chloro-1-methylindol-3-yl)methanamine has also been used to study the molecular mechanisms of action of various drugs, such as antifungal drugs. Additionally, (2-Chloro-1-methylindol-3-yl)methanamine has been used to study the physiological effects of various compounds, such as the effects of caffeine on the nervous system.
Wirkmechanismus
The mechanism of action of (2-Chloro-1-methylindol-3-yl)methanamine is not yet fully understood, but it is thought to act as an inhibitor of cytochrome P450 enzymes. This inhibition is believed to be due to the formation of a covalent bond between (2-Chloro-1-methylindol-3-yl)methanamine and the enzyme, which prevents the enzyme from binding to its substrate. In addition, (2-Chloro-1-methylindol-3-yl)methanamine is thought to interact with other enzymes and receptors in the body, which may explain its effects on various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-Chloro-1-methylindol-3-yl)methanamine are still being studied, but it is known to have effects on various enzymes and receptors in the body. (2-Chloro-1-methylindol-3-yl)methanamine has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, (2-Chloro-1-methylindol-3-yl)methanamine has been shown to interact with other enzymes, such as those involved in the metabolism of carbohydrates, and with receptors, such as those involved in the regulation of the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2-Chloro-1-methylindol-3-yl)methanamine in laboratory experiments has both advantages and limitations. One advantage of using (2-Chloro-1-methylindol-3-yl)methanamine is that it is relatively easy to synthesize and can be used in a wide range of experiments. However, (2-Chloro-1-methylindol-3-yl)methanamine is also toxic and should be handled with care. Additionally, the effects of (2-Chloro-1-methylindol-3-yl)methanamine on various biochemical and physiological processes are still being studied, and further research is needed to fully understand its mechanism of action.
Zukünftige Richtungen
The potential of (2-Chloro-1-methylindol-3-yl)methanamine for use in scientific research is still being explored, and there are many possible future directions for research. One potential direction is to further study the effects of (2-Chloro-1-methylindol-3-yl)methanamine on various biochemical and physiological processes. Additionally, further research could be done to explore the potential applications of (2-Chloro-1-methylindol-3-yl)methanamine in drug development and to study the mechanism of action of (2-Chloro-1-methylindol-3-yl)methanamine in more detail. Other potential future directions include studying the effects of (2-Chloro-1-methylindol-3-yl)methanamine on various enzymes and receptors, and exploring the potential of (2-Chloro-1-methylindol-3-yl)methanamine for use in other areas of scientific research.
Eigenschaften
IUPAC Name |
(2-chloro-1-methylindol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-13-9-5-3-2-4-7(9)8(6-12)10(13)11/h2-5H,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLELXGXXUXFVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-1-methylindol-3-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate](/img/structure/B3160932.png)

![2-[Methyl(2-pyrazinyl)amino]-1-ethanol](/img/structure/B3160949.png)
![1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone](/img/structure/B3160954.png)
![(8-nitro-6H-benzo[b][1,4]benzoxazepin-5-yl)-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B3160966.png)


![7-Methylsulfanyl-thiazolo[5,4-d]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B3160991.png)





